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Compound of Interest

Compound Name: 2-Pyridinecarboxamide

Cat. No.: B142947 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Pyridinecarboxamide (also known as picolinamide), a key chemical intermediate and

structural motif in numerous pharmaceutical compounds. The following sections detail its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)

spectroscopic characteristics, offering a foundational dataset for researchers in chemical

synthesis, drug discovery, and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. The ¹H and ¹³C NMR spectra of 2-Pyridinecarboxamide provide detailed

information about its proton and carbon environments.

¹H NMR Spectral Data
The proton NMR spectrum of 2-Pyridinecarboxamide exhibits distinct signals corresponding

to the protons on the pyridine ring and the amide group. The chemical shifts are influenced by

the electron-withdrawing nature of the nitrogen atom and the carboxamide group.

Table 1: ¹H NMR Chemical Shifts for 2-Pyridinecarboxamide
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Proton Assignment
Chemical Shift (δ) in ppm

(Solvent: CDCl₃)

Chemical Shift (δ) in ppm

(Solvent: DMSO-d₆)

H6 8.58 8.89

H3 8.21 8.22

Amide-H (broad) 7.90 8.10

H4 7.86 7.81

H5 7.45 8.43

Amide-H (broad) 6.70 8.50

Data sourced from ChemicalBook.[1]

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The

chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: ¹³C NMR Chemical Shifts for 2-Pyridinecarboxamide

Carbon Assignment
Chemical Shift (δ) in ppm (Solvent: DMSO-

d₆)

C=O 167.9

C2 151.8

C6 148.5

C4 137.5

C5 126.2

C3 121.5

Data sourced from ChemicalBook.[2]
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of 2-Pyridinecarboxamide shows

characteristic absorption bands for the amide and pyridine functionalities.

Table 3: Key IR Absorption Bands for 2-Pyridinecarboxamide

Functional Group Vibrational Mode Absorption Range (cm⁻¹)

N-H (Amide) Stretching 3400 - 3100 (broad)

C-H (Aromatic) Stretching 3100 - 3000

C=O (Amide I) Stretching ~1670

N-H (Amide II) Bending ~1580

C=C, C=N (Aromatic) Stretching 1600 - 1400

Data interpretation based on typical IR absorption ranges for amides and aromatic compounds.

[3][4]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

For 2-Pyridinecarboxamide, the absorption bands are attributed to π→π* transitions in the

pyridine ring and n→π* transitions of the carbonyl group.

Table 4: UV-Vis Absorption Maxima (λmax) for 2-Pyridinecarboxamide

Electronic Transition λmax (nm) Solvent

π→π* (Pyridine ring) ~224 Not specified

n→π* (Carbonyl group) ~274 Not specified

Data for a related pyridine carboxamide derivative suggests these absorption regions.[5] The

actual spectrum for 2-Pyridinecarboxamide is available on SpectraBase.
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Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented.

Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of purified 2-Pyridinecarboxamide in approximately

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[5]

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g.,

300 MHz or 500 MHz).

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction.

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios and

analyze the chemical shifts and coupling constants to assign the signals to the respective

nuclei.

IR Spectroscopy Protocol (KBr Pellet Method)
Sample Preparation: Grind a small amount (1-2 mg) of dry 2-Pyridinecarboxamide with

approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle until a fine, homogeneous powder is obtained.

Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin,

transparent KBr pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

Background Scan: Record a background spectrum of the empty sample holder.

Sample Scan: Record the IR spectrum of the sample from approximately 4000 to 400 cm⁻¹.

The instrument software will automatically ratio the sample spectrum against the background
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spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy Protocol
Sample Preparation: Prepare a dilute solution of 2-Pyridinecarboxamide in a suitable UV-

transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted

to yield an absorbance reading between 0.1 and 1.0 at the λmax.

Blank Preparation: Fill a quartz cuvette with the pure solvent to be used as a reference

(blank).

Baseline Correction: Place the blank cuvette in the spectrophotometer and perform a

baseline correction across the desired wavelength range (e.g., 200-400 nm).

Sample Measurement: Replace the blank cuvette with a quartz cuvette containing the

sample solution.

Data Acquisition: Scan the absorbance of the sample solution over the same wavelength

range. The resulting spectrum will show the absorbance maxima (λmax) of 2-
Pyridinecarboxamide.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

an organic compound like 2-Pyridinecarboxamide.
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Caption: General workflow for the spectroscopic characterization of 2-Pyridinecarboxamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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